molecular formula C8H13NO2 B137104 Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145375-03-7

Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate

Cat. No. B137104
M. Wt: 155.19 g/mol
InChI Key: BQCQFRLCYCZHOD-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. It has been used for centuries in South America for its medicinal properties, but it is now primarily known for its recreational use and the negative effects it can have on the human body. Despite its negative reputation, cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively.

Mechanism Of Action

The mechanism of action of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects. The drug also has anesthetic properties and can produce a numbing effect when applied topically.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate are complex and can vary depending on the dose and route of administration. In general, the drug produces a sense of euphoria and increased energy, along with increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations, and can lead to addiction and other negative health effects.

Advantages And Limitations For Lab Experiments

Cocaine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a powerful stimulant that can produce a range of physiological and behavioral effects in animal models. This can be useful for studying the effects of drugs on the brain and behavior. However, the drug's addictive properties and potential for harm make it a challenging substance to work with, and it is highly regulated and controlled.

Future Directions

There are several future directions for research on Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate and its effects. One area of interest is the development of new treatments for addiction and other negative health effects associated with the drug. Another area of interest is the study of the drug's effects on the brain and behavior, including the potential for long-term changes in neural function and behavior. Additionally, there is a need for continued research on the synthesis and regulation of the drug, as well as its use in forensic and law enforcement applications.

Synthesis Methods

The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. The first step is the extraction of the coca leaves, which are then processed to produce coca paste. The coca paste is then further refined to produce Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride, which is the most commonly used form of the drug. The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a highly regulated process, and it is illegal to produce or distribute the drug without proper authorization.

Scientific Research Applications

Cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively. One of the primary areas of research has been the drug's mechanism of action, which involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects.

properties

CAS RN

145375-03-7

Product Name

Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1

InChI Key

BQCQFRLCYCZHOD-ACZMJKKPSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2C[C@@H]1NC2

SMILES

COC(=O)C1CC2CC1NC2

Canonical SMILES

COC(=O)C1CC2CC1NC2

synonyms

2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1S-exo)-(9CI)

Origin of Product

United States

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